Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that incorporates both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share the thiophene ring and exhibit similar biological activities.
2-(Bromomethyl)-5-aryl-thiophenes: These derivatives are also used in medicinal chemistry and material science.
Uniqueness
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of thiophene and thiazole rings, which confer distinct electronic and biological properties. This dual-ring structure enhances its versatility in various applications, from pharmaceuticals to electronic materials .
Biological Activity
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H6BrN1O2S1
- CAS Number : Not available in the provided sources.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The biological evaluation typically includes determining the Minimum Inhibitory Concentration (MIC) against different pathogens.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of thiazole derivatives, this compound exhibited notable activity against several bacterial strains. The MIC values indicated its effectiveness compared to standard antibiotics.
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 25 |
Escherichia coli | 50 | |
Pseudomonas aeruginosa | 100 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. This compound was tested for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies using the MTT assay demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
Hepatocellular carcinoma (HepG2) | 15 |
Breast cancer (MCF7) | 20 |
Colon cancer (HCT116) | 30 |
The IC50 values indicate that this compound has promising potential as an anticancer agent, particularly against HepG2 cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.
Properties
Molecular Formula |
C9H6BrNO2S2 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
methyl 2-bromo-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3 |
InChI Key |
QOKJVDNWYHDNEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2=CSC=C2 |
Origin of Product |
United States |
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